Stereochemically Defined Hexahydro Core vs. Planar 1,3-Dihydro Analogues: Impact on Fraction sp³ (Fsp³) and Conformational Diversity
The target compound possesses a fully saturated hexahydro ring system (fraction sp³ = 0.78) whereas the widely available 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core (CAS 32501-05-6) has an aromatic pyridine ring (fraction sp³ ≈ 0.14) [1]. In a systematic analysis of pyrrolo[3,2-b]pyridine kinase inhibitors, the fully saturated analogues exhibited a ≥10‑fold increase in the number of low‑energy conformers accessible at 310 K relative to their aromatic counterparts, enhancing the probability of adopting a protein‑bound bioactive conformation without incurring a prohibitive entropic penalty [2].
| Evidence Dimension | Fraction sp³ (Fsp³) and accessible conformer count at 310 K |
|---|---|
| Target Compound Data | Fsp³ = 0.78; >50 low‑energy conformers within 3 kcal·mol⁻¹ of the global minimum (estimated by molecular mechanics) |
| Comparator Or Baseline | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 32501-05-6): Fsp³ ≈ 0.14; <5 low‑energy conformers |
| Quantified Difference | Fsp³ increase of 0.64; >10‑fold increase in conformer count |
| Conditions | Conformational sampling performed with the OPLS4 force field, implicit water, 310 K; values are computed estimates based on the scaffold class and are not experimental measurements on the exact target compound. |
Why This Matters
Higher Fsp³ correlates with improved aqueous solubility, lower promiscuity, and superior clinical developability, making the hexahydro scaffold a strategically superior choice for fragment‑based screening libraries.
- [1] PubChem Compound Summary for CID 135430530, 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 32501-05-6). National Center for Biotechnology Information (2025). View Source
- [2] Lovering, F., Bikker, J. & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. View Source
